molecular formula C22H26N2O8 B563333 4-Acetoxynisoldipine-d6 CAS No. 1189672-21-6

4-Acetoxynisoldipine-d6

Cat. No. B563333
CAS RN: 1189672-21-6
M. Wt: 452.493
InChI Key: IVTRFZZAHBRCGQ-RKAHMFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxynisoldipine-d6 is a biochemical compound used for proteomics research . It has a molecular weight of 452.49 and a molecular formula of C22H20D6N2O8 . It is known for its antihypertensive, spasmolytic, and vasodilator properties .


Molecular Structure Analysis

The molecular structure of 4-Acetoxynisoldipine-d6 is represented by the formula C22H20D6N2O8 . This indicates that the molecule is composed of 22 carbon atoms, 20 hydrogen atoms, 6 deuterium atoms, 2 nitrogen atoms, and 8 oxygen atoms .

Scientific Research Applications

Enzymatic Reaction Studies

4-Acetoxynisoldipine-d6 can be relevant in enzymatic studies. For instance, the study of enzymes like acetohydroxy acid isomeroreductase, key in the biosynthesis of amino acids like isoleucine, valine, and leucine, often involves compounds with similar structural features. These enzymes, interesting in agrochemical research, can be studied using advanced techniques like mass spectrometry, X-ray crystallography, and theoretical simulation (Dumas et al., 2001).

Pharmacokinetics and Drug-Drug Interaction Studies

Studies involving pharmacokinetics and understanding drug-drug interactions may utilize compounds like 4-Acetoxynisoldipine-d6. For example, research on novel synthetic peptide agonists of the calcium-sensing receptor, like AMG 416 (etelcalcetide), involves analyzing pharmacokinetics and potential drug-drug interactions. These studies are crucial for developing drugs with minimal risks for interactions and optimized therapeutic effects (Subramanian et al., 2016).

Studies on Metabolic Pathways

Compounds structurally similar to 4-Acetoxynisoldipine-d6 can be utilized in studies focusing on metabolic pathways. Research on metabolic N-hydroxylation of certain psychotomimetic amines by rabbit liver microsomal preparations, for example, uses compounds that are structurally and functionally analogous. These studies contribute to understanding the metabolic pathways and potential therapeutic or toxic effects of various compounds (Gal et al., 1975).

Receptor-Ligand Interaction Studies

Research focusing on receptor-ligand interactions can benefit from compounds similar to 4-Acetoxynisoldipine-d6. The study of human A3 adenosine receptor ligands, for instance, involves the synthesis of various analogs to understand binding potency and selectivity. These studies are pivotal in drug design, especially for targeting specific receptors with high affinity and selectivity (Jeong et al., 2007).

Molecular Dynamics and Structural Analysis

4-Acetoxynisoldipine-d6-like compounds can be used in molecular dynamics and structural analysis. For example, the structural studies of specific sugars and their derivatives from bacteria provide insights into their molecular configuration and potential applications in various fields like microbiology and drug development (Zehavi & Sharon, 1973).

properties

IUPAC Name

5-O-[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTRFZZAHBRCGQ-RKAHMFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)(C([2H])([2H])[2H])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxynisoldipine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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